molecular formula C14H14F3N3 B1396309 [3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1299607-52-5

[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No.: B1396309
CAS No.: 1299607-52-5
M. Wt: 281.28 g/mol
InChI Key: DYBURNZKVPPRRR-UHFFFAOYSA-N
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Description

[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a useful research compound. Its molecular formula is C14H14F3N3 and its molecular weight is 281.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound’s interaction with TRKs involves binding to the receptor’s active site, inhibiting its kinase activity, and subsequently affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cell lines by targeting TRKs, leading to reduced cell viability and increased apoptosis . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of TRKs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascades that promote cell proliferation and survival, leading to apoptosis in cancer cells. Furthermore, the compound may also interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the L-type amino acid transporter 1 (LAT1) has been identified as a key transporter for the compound, facilitating its uptake into cells . Once inside the cells, the compound may localize to specific compartments or organelles, affecting its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, its localization to other organelles, such as mitochondria, may influence cellular metabolism and apoptosis .

Properties

IUPAC Name

3-(4-aminophenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c1-20(2)13-12(9-3-5-11(18)6-4-9)7-10(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBURNZKVPPRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
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[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
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[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
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[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
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[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
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[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.